9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine
Description
This compound features a purine core substituted with a methyl group at position 9, a morpholine ring, and a thiophene moiety linked via an ethylamine bridge. The morpholine group enhances solubility and bioavailability, while the thiophene contributes to π-π interactions in target binding.
Properties
IUPAC Name |
9-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-8-13(12-2-7-24-9-12)22-3-5-23-6-4-22/h2,7,9-11,13H,3-6,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJZVRGANYATHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Methyl Group: The methyl group can be introduced at the 9th position of the purine ring using methylating agents such as methyl iodide under basic conditions.
Attachment of the Ethyl Chain: The ethyl chain bearing the morpholine and thiophene groups can be synthesized separately and then attached to the purine core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while nucleophilic substitution on the purine core can introduce various functional groups.
Scientific Research Applications
9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine involves its interaction with specific molecular targets in biological systems. The purine core allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The morpholine and thiophene groups may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Features of Analogs
Physicochemical and Pharmacokinetic Properties
Biological Activity
9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. Its structural features, including the morpholine and thiophene moieties, suggest potential biological activities, particularly in the field of oncology and pharmacology. This article reviews the available literature on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound can be represented as follows:
Key Functional Groups:
- Purine Base: Imparts nucleobase-like properties.
- Morpholine Ring: Enhances solubility and bioavailability.
- Thiophene Ring: Potentially increases the compound's interaction with biological targets.
Research has indicated that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity: Many purine derivatives act as inhibitors of key enzymes involved in nucleic acid metabolism, such as dihydrofolate reductase (DHFR) and various kinases.
- Cell Cycle Arrest: Some studies have shown that these compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.
- Tubulin Polymerization Inhibition: Certain derivatives have been noted for their ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Antitumor Activity
A significant body of research has focused on the antitumor properties of purine derivatives. For instance, a study highlighted the effectiveness of related compounds in inhibiting tumor growth in colorectal carcinoma models. The IC50 values for these compounds ranged from 44.5 to 135.5 nM against various cancer cell lines, demonstrating promising antitumor activity without significant toxicity to major organs .
| Compound Name | IC50 (nM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| SKLB0533 | 44.5 | HCT116 (CRC) | Tubulin polymerization inhibition |
| SKLB0533 | 135.5 | Other CRC cell lines | Cell cycle arrest at G2/M phase |
Case Studies
-
Case Study on Colorectal Cancer:
A study conducted on SKLB0533 demonstrated its ability to significantly inhibit tumor growth in xenograft models of colorectal cancer without inducing major organ toxicity. This suggests a favorable therapeutic index for further development . -
Mechanistic Studies:
Research has shown that compounds similar to this compound can induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Q & A
Q. What are the key synthetic steps and characterization methods for 9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine?
The synthesis typically involves multi-step reactions starting from purine scaffolds. Key steps include:
- Alkylation : Introducing the morpholine-thiophene-ethyl group at the purine N9 position via nucleophilic substitution .
- Amine functionalization : Coupling the purine core with the substituted ethylamine moiety under nitrogen protection to prevent oxidation .
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product.
Q. Characterization methods :
- NMR spectroscopy (1H and 13C): Confirm substituent positions and purity (e.g., δ ~8.3 ppm for purine H8 proton) .
- Mass spectrometry (MS/HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% by reverse-phase C18 columns) .
Q. How does the compound’s structure influence its reactivity and stability?
- The morpholine-thiophene-ethyl group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its hydrophilic morpholine and hydrophobic thiophene components .
- The purine core is susceptible to hydrolysis under acidic/basic conditions; stability studies should monitor pH and temperature .
- Steric hindrance from the ethyl bridge may reduce nucleophilic attack at the purine N7 position .
Advanced Research Questions
Q. How can researchers optimize reaction yields and troubleshoot low yields in synthesis?
- Parameter variation : Test solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd for cross-coupling) .
- Side-product analysis : Use TLC or LC-MS to identify by-products (e.g., dimerization or dehalogenation products) .
- Scale-up strategies : Transition from batch to flow reactors for improved heat/mass transfer .
Q. What methodologies resolve conflicting structural data between NMR and X-ray crystallography?
- Dynamic NMR : Assess rotational barriers of the morpholine-thiophene group (e.g., coalescence temperature experiments) .
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to validate conformers .
- SHELX refinement : Use single-crystal X-ray data to resolve ambiguities in bond angles/rotamer populations .
Q. How to design enzyme inhibition assays to determine the compound’s mechanism of action?
- Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays .
- Competitive vs. non-competitive inhibition : Vary substrate concentrations and analyze Lineweaver-Burk plots .
- Structural docking : Use software like AutoDock Vina to predict binding modes to active sites .
Data Analysis and Contradictions
Q. How should researchers interpret discrepancies in bioactivity across structural analogs?
-
SAR tables : Compare substituent effects (e.g., morpholine vs. piperazine) on IC50 values (Table 1).
Substituent Target Enzyme IC50 (nM) Selectivity Ratio Morpholine 120 ± 15 1:8 (vs. off-target) Piperazine 85 ± 10 1:3 -
Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to identify promiscuity .
Q. What advanced techniques validate the compound’s interaction with nucleic acids?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to DNA/RNA hairpins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve compound-nucleic acid complexes at near-atomic resolution .
Methodological Best Practices
- Crystallography : For polymorph screening, use SHELXD for phase solution and Olex2 for structure visualization .
- Bioassay controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls .
- Data reproducibility : Replicate synthesis and assays across ≥3 independent batches to assess variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
